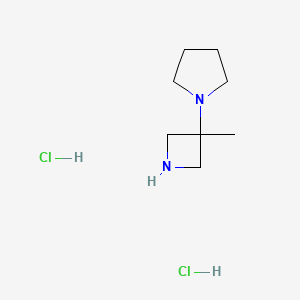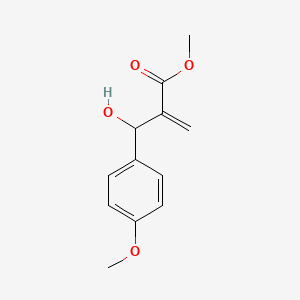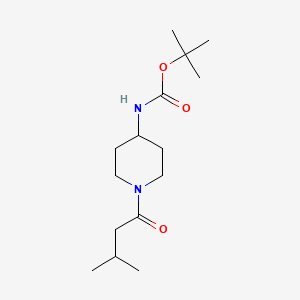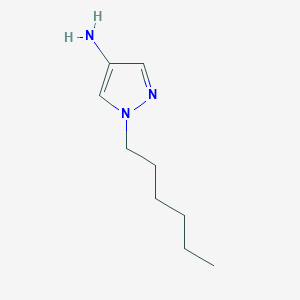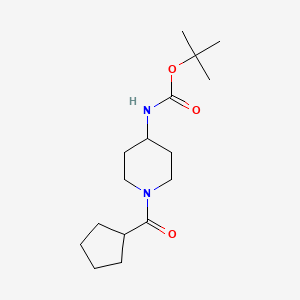
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H28N2O3 and a molecular weight of 296.41 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclopentanecarbonyl group, and a tert-butyl carbamate group. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. Additionally, it has applications in the study of enzyme inhibitors and receptor ligands .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate can be compared to other similar compounds, such as:
- tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(cycloheptanecarbonyl)piperidin-4-ylcarbamate
These compounds share similar structural features but differ in the size of the cycloalkyl group. The uniqueness of this compound lies in its specific cyclopentanecarbonyl group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopentanecarbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-8-10-18(11-9-13)14(19)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYTRXLEICOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)

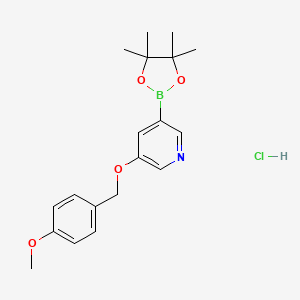

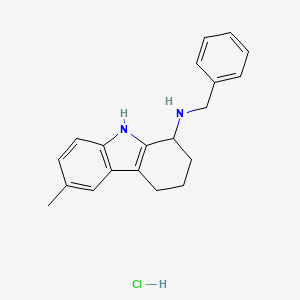
![3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B3085112.png)
![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)

